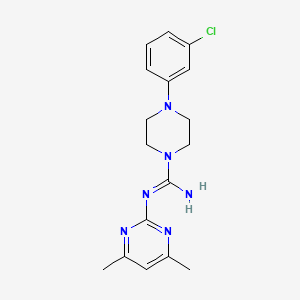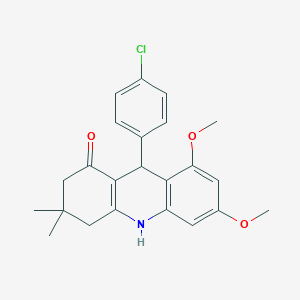
4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide
Übersicht
Beschreibung
4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide is a chemical compound that belongs to the class of piperazinecarboximidamide derivatives. It has been studied extensively for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK, and NF-κB. It also induces apoptosis by activating caspase-3 and PARP cleavage. Additionally, it reduces oxidative stress and inflammation by modulating the expression of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells, reduces inflammation, and protects against oxidative stress and neurodegeneration. It also modulates the expression of various genes involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory and neuroprotective properties. However, one of the limitations is its potential toxicity and lack of selectivity towards cancer cells.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide. One of the areas of interest is its potential use as a therapeutic agent in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its neuroprotective effects, which could have implications in the treatment of neurodegenerative diseases. Additionally, more studies are needed to investigate its anti-inflammatory properties and potential use in inflammatory disorders. Finally, the development of more selective and less toxic derivatives of this compound could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
4-(3-chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinecarboximidamide has been studied for its potential use in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, it has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6/c1-12-10-13(2)21-17(20-12)22-16(19)24-8-6-23(7-9-24)15-5-3-4-14(18)11-15/h3-5,10-11H,6-9H2,1-2H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTZUXXGXBJPQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/N2CCN(CC2)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-5-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4679689.png)
![N~1~-2-biphenylyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4679696.png)
![N-methyl-3-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B4679704.png)
![2-(2,4-dichloro-6-{[(3-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4679712.png)


![2-[(N-(4-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycyl)amino]benzamide](/img/structure/B4679724.png)
![3-amino-N-(3-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4679731.png)
![3-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4679734.png)
![ethyl 4-(1-naphthyl)-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4679742.png)
![2-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)-3-methoxyphenyl]-1,3,4-oxadiazole](/img/structure/B4679745.png)
![4-{2-[(4-bromobenzyl)oxy]benzylidene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4679747.png)
![3-(4-ethoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4679754.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(3-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4679765.png)